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4-Hydroxyphenacyl coenzyme A -

4-Hydroxyphenacyl coenzyme A

Catalog Number: EVT-10909334
CAS Number:
Molecular Formula: C29H42N7O18P3S
Molecular Weight: 901.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Hydroxyphenacyl coenzyme A is a biochemical compound that plays a significant role in various metabolic pathways, particularly in the context of coenzyme A metabolism. It is derived from the phenacyl group and is involved in the synthesis and utilization of coenzyme A, a crucial cofactor in cellular metabolism.

Source

4-Hydroxyphenacyl coenzyme A can be synthesized through various biochemical pathways involving the metabolism of aromatic compounds. It is often studied in relation to its role in microbial metabolism and the biosynthesis of polyhydroxyalkanoates, as well as its implications in biotechnological applications.

Classification

This compound falls under the category of coenzyme derivatives and is classified as an acyl-CoA thioester. Coenzyme A derivatives are vital for numerous biochemical reactions, including fatty acid metabolism, energy production, and the synthesis of various biomolecules.

Synthesis Analysis

Methods

The synthesis of 4-Hydroxyphenacyl coenzyme A typically involves enzymatic processes that utilize substrates containing hydroxyphenyl groups. One method includes the use of acyl-CoA synthetases that activate 4-hydroxyphenyl compounds to form their corresponding CoA thioesters.

Technical Details

  1. Enzymatic Activation: The initial step involves the activation of 4-hydroxyphenyl compounds by acyl-CoA synthetase, which catalyzes the reaction between 4-hydroxyphenol and coenzyme A in the presence of ATP.
  2. Formation of Thioester: This reaction results in the formation of 4-hydroxyphenacyl coenzyme A through a series of condensation reactions where the carboxylic acid group from 4-hydroxyphenyl is converted into a thioester bond with coenzyme A.
Molecular Structure Analysis

Structure

The molecular structure of 4-Hydroxyphenacyl coenzyme A consists of a hydroxyphenyl group attached to a coenzyme A moiety via a thioester bond. The key functional groups include:

  • Hydroxyl group (-OH) on the aromatic ring.
  • Thioester linkage between the phenacyl group and coenzyme A.
Chemical Reactions Analysis

Reactions

4-Hydroxyphenacyl coenzyme A participates in several biochemical reactions, primarily involving acylation and deacylation processes.

Technical Details

  1. Acylation Reactions: It can serve as an acyl donor in reactions where it transfers its hydroxyphenacyl group to other substrates.
  2. Degradation Pathways: It is also involved in metabolic pathways that lead to the degradation of aromatic compounds, contributing to energy production and carbon cycling.
Mechanism of Action

Process

The mechanism of action for 4-Hydroxyphenacyl coenzyme A involves its role as an acyl donor in enzymatic reactions.

Data

  1. Enzyme Interaction: It interacts with specific enzymes such as acyltransferases, which facilitate the transfer of the hydroxyphenacyl group to acceptor molecules.
  2. Metabolic Pathways: This compound plays a critical role in pathways such as the catabolism of aromatic compounds, influencing cellular metabolism and energy production.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a yellowish or colorless liquid.
  • Solubility: Soluble in polar solvents such as water and methanol due to its polar functional groups.

Chemical Properties

  • Stability: Relatively stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with nucleophiles due to its thioester bond, making it an important intermediate in various biochemical reactions.
Applications

Scientific Uses

  1. Metabolic Studies: Used extensively in research focusing on metabolic pathways involving coenzyme A and its derivatives.
  2. Biotechnology: Plays a role in biotechnological applications such as biosynthesis of polyhydroxyalkanoates, which are biodegradable plastics.
  3. Pharmaceutical Research: Investigated for potential therapeutic applications related to metabolic disorders involving coenzyme A metabolism.
Enzymatic Roles and Catalytic Mechanisms

Interaction with 4-Hydroxybenzoyl-CoA Thioesterase in Arthrobacter Species

Substrate Binding Dynamics and Active Site Architecture

4-Hydroxyphenacyl coenzyme A (4-hydroxyphenacyl-CoA) serves as a stable substrate analog for studying the catalytic mechanism of 4-hydroxybenzoyl-CoA thioesterase in Arthrobacter species. This enzyme adopts a tetrameric "hot dog fold" structure, characterized by six antiparallel β-strands flanked by a long α-helix per subunit. The tetramer assembles as a dimer of dimers, with α-helices oriented outward. Each active site is formed at the interface of three subunits, creating a deep catalytic pocket that accommodates the 4-hydroxybenzoyl moiety and Coenzyme A (CoA) units of the substrate [1] [10].

Raman spectroscopy studies of enzyme-substrate complexes reveal that 4-hydroxyphenacyl-CoA binds in two distinct protonation states within the active site: one with a protonated 4-hydroxyl group (4-OH) and another as a deprotonated phenolate anion (4-O⁻). This dual population persists across pH 7.3–9.8, indicating that the active site environment decouples the substrate’s ionization state from bulk solvent pH. The rigidity of the bound thioester group is evidenced by narrow C=O (1,655 cm⁻¹) and C-S (730 cm⁻¹) vibrational bands, consistent with a syn gauche conformation optimal for nucleophilic attack [5].

Table 1: Key Vibrational Bands of 4-Hydroxyphenacyl-CoA in Arthrobacter Thioesterase

Vibrational ModeNeutral Form (4-OH)Ionized Form (4-O⁻)Conformational Implication
C=O Stretch1,665 cm⁻¹1,655 cm⁻¹Rigid positioning for hydrolysis
C-S Stretch740 cm⁻¹730 cm⁻¹Syn gauche conformation
Ring Mode1,600 cm⁻¹1,580 cm⁻¹Altered electron distribution

Role of Glu73 in Catalytic Hydrolysis and Proton Transfer

Glu73 is the catalytic nucleophile essential for hydrolyzing 4-hydroxybenzoyl-CoA. Structural and kinetic analyses confirm that Glu73 attacks the substrate’s thioester carbonyl carbon, forming a covalent anhydride intermediate. This intermediate is subsequently hydrolyzed by a water molecule activated by Thr77. Site-directed mutagenesis replacing Glu73 with aspartate (E73D) reduces catalytic efficiency (kcat/KM) by 10,000-fold, confirming its role in nucleophilic catalysis. The E73D variant shifts to a single-step hydrolysis mechanism where Asp73 acts solely as a general base, demonstrating the residue’s dual functionality depending on side-chain length [10].

Proton transfer during catalysis involves Glu78, which deprotonates the substrate’s 4-hydroxyl group. This interaction forms a low-barrier hydrogen bond with the phenolate oxygen, polarizing the thioester carbonyl and enhancing electrophilicity. Mutation of Glu78 to glutamine (E78Q) disrupts this interaction, increasing KM 20-fold and decreasing kcat 100-fold. Isotope-labeling experiments further verify Glu73’s nucleophilic role, showing incorporation of ¹⁸O into 4-hydroxybenzoate only when Glu73 forms the anhydride intermediate [5] [10].

Table 2: Kinetic Parameters of Arthrobacter Thioesterase Mutants

Enzyme VariantKM (μM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)Catalytic Defect
Wild-Type1.26.75.6 × 10⁶None
E73A1.50.00064.0 × 10²14,000-fold loss
E73D1.30.043.1 × 10⁴180-fold loss
T77A1.40.151.1 × 10⁵50-fold loss
E78Q24.00.072.9 × 10³1,900-fold loss

Comparative Analysis with Pseudomonas Species Thioesterase Homologs

Divergent Quaternary Structures and Active Site Configurations

Although both Arthrobacter and Pseudomonas species 4-hydroxybenzoyl-CoA thioesterases share the hot dog fold and tetrameric organization, their quaternary architectures differ substantially. In Pseudomonas strain CBS3 (PDB: 1LO7), the tetramer assembles with α-helices projecting toward the dimer-dimer interface, contrasting with the outward-facing helices in Arthrobacter. This topological divergence repositions catalytic residues: The Pseudomonas active site uses Ser91 and Asp17 for substrate binding and catalysis, whereas Arthrobacter relies on Glu73 and Glu78 [1] [9].

Active site configurations further reflect mechanistic adaptations. Pseudomonas’s substrate-binding pocket lacks residues equivalent to Glu78, resulting in exclusive binding of 4-hydroxyphenacyl-CoA in the neutral phenol form (4-OH). Raman spectra show no phenolate-associated vibrations (e.g., 1,580 cm⁻¹) in Pseudomonas complexes. Instead, polarization of the thioester carbonyl is achieved through helix-dipole interactions and hydrogen bonding to backbone amides, with Asp17 positioned 3.2 Å from the carbonyl carbon to facilitate nucleophilic attack [5] [9].

Implications for Substrate Specificity Across Bacterial Lineages

Despite structural differences, both enzymes exhibit similar catalytic efficiencies (kcat/KM ≈ 10⁶ M⁻¹s⁻¹) and overlapping substrate specificities for para-substituted benzoyl-CoA derivatives. This functional convergence arises from distinct evolutionary pathways within the hot dog fold superfamily:

  • Electrostatic Recognition: Arthrobacter utilizes Glu78 for phenolate ionization, expanding substrate range to electron-deficient rings.
  • Backbone-Mediated Binding: Pseudomonas employs conserved backbone interactions (e.g., Ser91 NH) for carbonyl polarization, accommodating non-ionized substrates [1] [9].

Metabolically, both enzymes serve identical roles in 4-chlorobenzoate dehalogenation pathways, converting 4-hydroxybenzoyl-CoA to 4-hydroxybenzoate and Coenzyme A. However, Arthrobacter’s ionization mechanism enhances activity toward chloro- and nitro-substituted analogs, reflecting niche-specific adaptation to diverse xenobiotics [5].

Table 3: Functional and Structural Comparison of Bacterial Thioesterases

FeatureArthrobacter sp. SUPseudomonas sp. CBS3Functional Implication
Quaternary StructureOutward-facing α-helicesInterfacial α-helicesAltered subunit communication
Catalytic BaseGlu73 (nucleophile)Asp17 (general base)Mechanistic divergence
4-OH Ionization State4-OH and 4-O⁻ populationsExclusively 4-OHElectrostatic tuning
KM (μM)1.20.8Comparable substrate affinity
CoA-Binding SiteSurface-exposed nucleotidePartially buried nucleotideDifferential solvent shielding

Properties

Product Name

4-Hydroxyphenacyl coenzyme A

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-4-[[3-[2-[2-(4-hydroxyphenyl)-2-oxoethyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutyl] hydrogen phosphate

Molecular Formula

C29H42N7O18P3S

Molecular Weight

901.7 g/mol

InChI

InChI=1S/C29H42N7O18P3S/c1-29(2,24(41)27(42)32-8-7-20(39)31-9-10-58-12-18(38)16-3-5-17(37)6-4-16)13-51-57(48,49)54-56(46,47)50-11-19-23(53-55(43,44)45)22(40)28(52-19)36-15-35-21-25(30)33-14-34-26(21)36/h3-6,14-15,19,22-24,28,37,40-41H,7-13H2,1-2H3,(H,31,39)(H,32,42)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/t19-,22-,23-,24+,28-/m1/s1

InChI Key

ZQLMPRRTUJBILA-VXAHOBLNSA-N

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSCC(=O)C4=CC=C(C=C4)O)O

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSCC(=O)C4=CC=C(C=C4)O)O

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